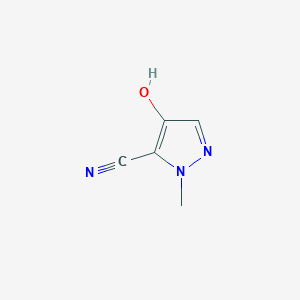

4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

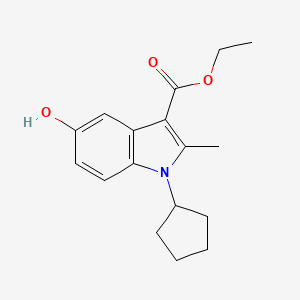

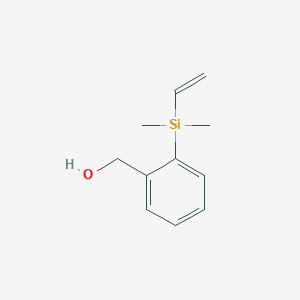

“4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile” is a chemical compound with the molecular formula C5H5N3O . It has a molecular weight of 123.11 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H5N3O/c1-8-4(2-6)5(9)3-7-8/h3,9H,1H3 . The InChI key is AMYHDGIVCADZPZ-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyrazole derivatives are known to participate in various reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes can provide pyrazoles .Applications De Recherche Scientifique

Corrosion Inhibition

4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile derivatives have been explored for their corrosion inhibition properties. Studies on pyranopyrazole and pyrazolopyridine derivatives have shown significant inhibition efficiency for mild steel in acidic environments. These compounds adhere to the steel surface following the Langmuir adsorption isotherm, suggesting a protective layer formation against corrosion. The application extends to various fields, including the protection of industrial machinery and infrastructure from corrosive damage (Yadav et al., 2016), (Dandia et al., 2013).

Synthesis of Novel Compounds

The molecule has been utilized as a precursor in the synthesis of novel compounds. For example, a catalyst-free combinatorial library of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives was developed, showcasing the versatility of this compound in facilitating the creation of complex molecules for potential therapeutic applications (Kumaravel & Vasuki, 2009).

Antimicrobial and Antitubercular Activity

Derivatives of this compound have shown promising antimicrobial and antitubercular activities. This highlights its potential in the development of new therapeutic agents against infectious diseases. The synthesized compounds exhibited significant activity against Mycobacterium tuberculosis and other microbial strains, suggesting a pathway for the development of novel antimicrobials (Mallikarjuna & Keshavayya, 2020).

Anti-Cancer Applications

Nanoformulation of pyrano[2,3-c]pyrazole derivatives, including this compound derivatives, has shown anti-cancer activity by inhibiting cell cycle progression through a P53-independent pathway. This application is particularly significant in cancer therapy, where resistance to existing treatments is a constant challenge (Sun et al., 2019).

Mécanisme D'action

Mode of Action

Pyrazole derivatives, in general, are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Pyrazole derivatives have been found to influence a variety of biochemical pathways, depending on their specific structure and target .

Analyse Biochimique

Biochemical Properties

It is known that this compound has a certain acidity and alkalinity, and can form complexes with some metal ions

Temporal Effects in Laboratory Settings

Future studies should discuss the changes in the effects of this product over time, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Propriétés

IUPAC Name |

4-hydroxy-2-methylpyrazole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c1-8-4(2-6)5(9)3-7-8/h3,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYHDGIVCADZPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

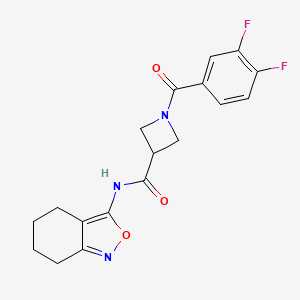

![9-cyclohexyl-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2780735.png)

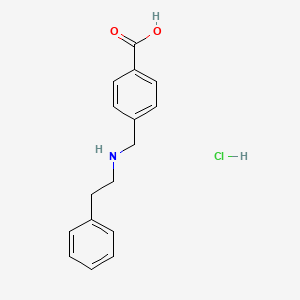

![Dimethyl[methyl({1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl})sulfamoyl]amine](/img/structure/B2780737.png)

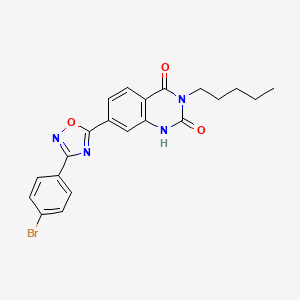

![5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2780738.png)

![1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2780740.png)

![(2Z)-6-bromo-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2780742.png)

![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2780749.png)